2-(3-Cyano-2-methoxyphenyl)acetic acid
Overview
Description
2-(3-Cyano-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with an acetic acid moiety
Mechanism of Action
Target of Action
This compound is a derivative of cyanoacetic acid and methoxyphenylacetic acid, both of which have been studied for their interactions with various biological targets . .
Mode of Action
As a derivative of cyanoacetic acid and methoxyphenylacetic acid, it may share some of their properties. For instance, cyanoacetic acid derivatives have been used in the synthesis of heterocyclic compounds . Methoxyphenylacetic acid has been studied for its cytotoxic potential . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-cyano-2-methoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium catalyst to reduce the nitrile group to an amine, followed by hydrolysis to form the carboxylic acid.
Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(3-Hydroxy-2-methoxyphenyl)acetic acid.
Reduction: 2-(3-Amino-2-methoxyphenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Cyano-2-methoxyphenyl)acetic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-2-hydroxyphenylacetic acid: Has a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness
2-(3-Cyano-2-methoxyphenyl)acetic acid is unique due to the presence of both a cyano and a methoxy group on the phenyl ring, which provides a distinct set of chemical properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-(3-cyano-2-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10-7(5-9(12)13)3-2-4-8(10)6-11/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPHAWWIJIUYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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